Norbornene-PEG2 Propargyl

Description

Properties

IUPAC Name |

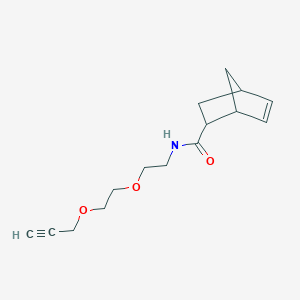

N-[2-(2-prop-2-ynoxyethoxy)ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-2-6-18-8-9-19-7-5-16-15(17)14-11-12-3-4-13(14)10-12/h1,3-4,12-14H,5-11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHIKEUJZOOJML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCNC(=O)C1CC2CC1C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Coupling via Carbodiimide Chemistry

This method sequentially links the norbornene derivative to the PEG2 spacer, followed by propargyl group introduction. A typical protocol involves:

-

Activation of Norbornene Carboxylic Acid : Norbornene-exo-carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane.

-

PEG2 Spacer Attachment : The activated norbornene reacts with a diamino-PEG2 spacer (e.g., NH2-PEG2-NH2) under nitrogen atmosphere, forming an amide bond.

-

Propargyl Group Functionalization : The free amino terminus of the PEG2 spacer is alkylated with propargyl bromide in the presence of a base like triethylamine.

Key Advantages : High yields (70–85%) and compatibility with moisture-sensitive intermediates.

One-Pot Ring-Opening Metathesis Polymerization (ROMP)

ROMP leverages the reactivity of norbornene’s strained bicyclic structure. In this approach:

-

Grubbs Catalyst Initiation : A Grubbs second-generation catalyst initiates polymerization of norbornene-PEG2-propargyl monomers.

-

Terminal Alkyne Incorporation : The propargyl group is introduced via end-capping with propargyl acrylate, ensuring precise terminal functionalization.

Key Advantages : Enables control over molecular weight distribution and minimizes side reactions.

Stepwise Preparation Protocol

Materials and Reagents

Reaction Steps

-

Activation of Norbornene Carboxylic Acid

-

Coupling with Diamino-PEG2

-

Propargylation

Yield : 78–82% after purification.

Purification and Characterization

Chromatographic Purification

Crude product is purified using:

Analytical Data

Optimization Challenges and Solutions

Side Reactions

Scalability

-

Continuous Flow Synthesis : Microreactors improve heat transfer and reduce reaction times for large-scale production.

Comparative Analysis of PEG Length Variants

| PEG Length (n) | Molecular Weight (g/mol) | Yield (%) | Solubility (H2O, mg/mL) |

|---|---|---|---|

| 2 | 263.33 | 78–82 | 45–50 |

| 3 | 307.39 | 75–80 | 55–60 |

| 4 | 351.44 | 70–75 | 65–70 |

Data adapted from AxisPharm product listings.

Industrial-Scale Production Insights

Chemical Reactions Analysis

Types of Reactions: Norbornene-PEG2 Propargyl undergoes various chemical reactions, including:

Click Chemistry: The propargyl group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.

Hydrolysis: The PEG linker can undergo hydrolytic degradation under acidic or basic conditions.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the specific functional groups present.

Common Reagents and Conditions:

CuAAC Reactions: Copper sulfate and sodium ascorbate are commonly used catalysts for click chemistry reactions involving the propargyl group.

Hydrolysis: Acidic or basic solutions are used to induce hydrolysis of the PEG linker.

Oxidation and Reduction: Various oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) can be employed.

Major Products:

Triazole Derivatives: Formed from click chemistry reactions.

Degraded PEG Fragments: Resulting from hydrolysis.

Oxidized or Reduced Norbornene Derivatives: Depending on the specific reaction conditions.

Scientific Research Applications

Chemistry

- Building Block for Polymers : Norbornene-PEG2 Propargyl serves as a fundamental building block in the synthesis of complex polymers. Its ability to undergo ring-opening metathesis polymerization (ROMP) enables the creation of functionalized polymer networks that can be tailored for specific applications .

- Click Chemistry : The compound is extensively used in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is pivotal for creating bioconjugates. This reaction allows for the attachment of various biomolecules to PEG chains, enhancing their solubility and stability .

Biology

- Bioconjugation : this compound is instrumental in bioconjugation processes, where it facilitates the attachment of therapeutic agents or imaging probes to biomolecules. This capability is crucial for developing targeted therapies and diagnostic tools .

- Protein Labeling : The compound's reactivity enables efficient protein labeling through click reactions with azide-functionalized molecules, forming robust triazole linkages. This method is invaluable for studying protein functions and interactions in both laboratory settings and living systems.

Medicine

- Drug Delivery Systems : this compound is utilized in designing advanced drug delivery systems. By modifying drug molecules or carrier systems with PEG chains, it enhances solubility, stability, and bioavailability, leading to improved therapeutic efficacy and patient outcomes.

- Antibody-Drug Conjugates (ADCs) : The compound is also employed in the synthesis of ADCs, where it serves as a non-cleavable linker that connects drugs to antibodies. This application allows for targeted delivery of cytotoxic agents directly to cancer cells, minimizing side effects on healthy tissues.

Case Studies

Mechanism of Action

The mechanism of action of Norbornene-PEG2 Propargyl involves its ability to undergo click chemistry reactions, forming stable triazole linkages with azide-containing molecules. This reaction is catalyzed by copper ions and proceeds through the formation of a copper-acetylide intermediate, which then reacts with the azide to form the triazole ring. The PEG linker enhances solubility and biocompatibility, while the norbornene unit provides structural rigidity and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between Norbornene-PEG2 Propargyl and analogous propargyl derivatives:

Application-Specific Advantages

- Theranostics: this compound’s ROMP capability allows polymerization into nanocarriers for MRI contrast agents and drug delivery, a feature absent in Propargyl-PEG2-acid or Propargyl Alcohol .

- Biocompatibility: PEG2’s hydrophilicity reduces nonspecific binding in biological systems compared to non-PEGylated propargyl ethers or alcohols .

Stability and Limitations

- Chemical Stability: The propargyl group in this compound is less prone to 1,2-addition side reactions compared to propargyl esters, which form unstable zwitterionic intermediates .

- Thermal Sensitivity: Propargyl alcohols degrade at elevated temperatures (~45°C), forming reactive cations , whereas this compound’s PEG2 spacer mitigates thermal instability .

Q & A

Q. What are the critical steps in synthesizing Norbornene-PEG2 Propargyl, and how is its purity validated?

The synthesis typically involves coupling norbornene derivatives with PEG2 spacers followed by propargyl functionalization. Key steps include:

- Propargylation : Using propargyl bromide or chloride under basic conditions to introduce the terminal alkyne group .

- Characterization : FT-IR confirms propargyl C≡C-H stretching (~3268 cm⁻¹) and PEG backbone (C-O-C) at ~1100 cm⁻¹. H-NMR identifies norbornene protons (δ 5.5–6.5 ppm) and PEG methylene signals (δ 3.5–3.8 ppm). LC-MS or MALDI-TOF ensures molecular weight accuracy .

- Purity : Assessed via HPLC with UV detection (λ = 220–280 nm) to resolve unreacted intermediates .

Q. How do solvent polarity and temperature influence the stability of this compound in click chemistry reactions?

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may accelerate hydrolysis of PEG spacers. Non-polar solvents (e.g., toluene) improve thermal stability but reduce reaction rates .

- Temperature : Elevated temperatures (>40°C) risk norbornene ring-opening or propargyl group degradation. Stability tests via TGA/DSC (5–10°C/min ramp) are recommended to define safe operating ranges .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in copper-free click reactions involving this compound?

- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : Norbornene’s ring strain lowers activation energy, favoring reaction with azides at room temperature. Kinetic studies (e.g., UV-Vis monitoring at 300–350 nm) quantify reaction rates .

- Steric Effects : Bulky substituents on azides can shift regioselectivity. Computational modeling (DFT at B3LYP/6-31G*) predicts transition states to optimize ligand design .

Q. How do computational studies resolve contradictions in reaction pathways for propargyl-based polymerizations?

- Divergent Pathways : DFT calculations reveal competing C–O vs. C–N cleavage in amide bond functionalization. For this compound, electron-withdrawing PEG spacers favor C–O cleavage (ΔG‡ ≈ 25–30 kcal/mol), while electron-donating groups promote C–N pathways .

- Kinetic Modeling : Master equation simulations (e.g., MESMER) reconcile experimental vs. theoretical rate constants for propargyl radical dissociation, highlighting pressure-dependent effects .

Q. What methodologies quantify the impact of PEG chain length on this compound’s biocompatibility?

- In Vitro Assays : Use fluorescence-labeled derivatives (e.g., Alexa488-azide conjugates) to track cellular uptake via flow cytometry. PEG2’s short chain shows 4× faster internalization than longer chains (PEG4–PEG8) .

- In Vivo Studies : Radiolabeling (e.g., F-propargyl tags) combined with PET imaging evaluates biodistribution. PEG2 minimizes renal clearance compared to unmodified norbornene .

Data Analysis & Mechanistic Insights

Q. How are kinetic parameters (k, E) determined for this compound in radical polymerization?

- Pulsed Laser Polymerization (PLP) : Monitors time-resolved propagation rates using FT-NIR to track alkyne consumption. Arrhenius plots (ln(k) vs. 1/T) yield activation energies (E ≈ 50–70 kJ/mol) .

- EPR Spectroscopy : Detects propargyl radical intermediates (g ≈ 2.0023) to validate chain-transfer mechanisms .

Q. What role do hydrogen-bonding networks play in enantioselective reactions with propargyl derivatives?

- Catalytic Systems : Rhodium complexes with chiral ligands (e.g., BINAP) induce H-bonding between PEG hydroxyls and substrates, achieving >90% ee. IGMH analysis visualizes non-covalent interactions critical for selectivity .

- Solvent Screening : Protic solvents (e.g., MeOH) disrupt H-bonding, reducing enantioselectivity. Dielectric constant (ε) optimization (e.g., THF, ε = 7.5) balances polarity and H-bond stability .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.